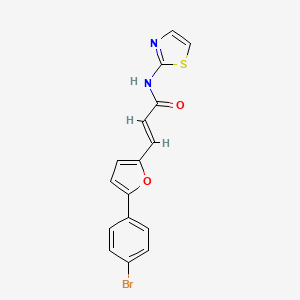
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a thiazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the furan ring substituted with a bromophenyl group. This can be achieved through a Suzuki coupling reaction between 4-bromophenylboronic acid and a furan-2-yl halide. The resulting intermediate is then subjected to a Knoevenagel condensation with thiazole-2-carbaldehyde in the presence of a base such as piperidine to yield the final acrylamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include oxygenated furan derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism by which (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan and thiazole rings may facilitate binding to hydrophobic pockets, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-(4-chlorophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
- (E)-3-(5-(4-methylphenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
- (E)-3-(5-(4-fluorophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide
Uniqueness
Compared to its analogs, (E)-3-(5-(4-bromophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its chloro, methyl, and fluoro analogs.
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-3-1-11(2-4-12)14-7-5-13(21-14)6-8-15(20)19-16-18-9-10-22-16/h1-10H,(H,18,19,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOVPSZVRMFGX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)NC3=NC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide](/img/structure/B2993893.png)
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
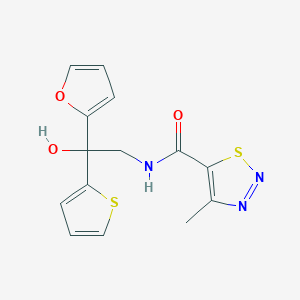
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,2-dimethylpropanamide](/img/structure/B2993897.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)
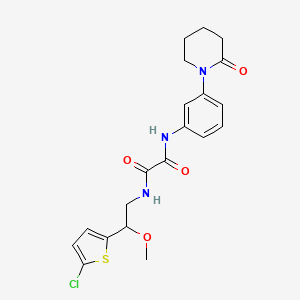
![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)
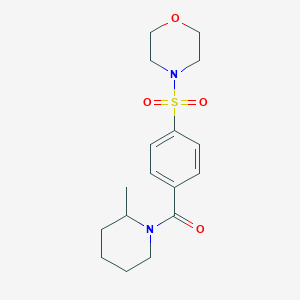
![methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2993907.png)
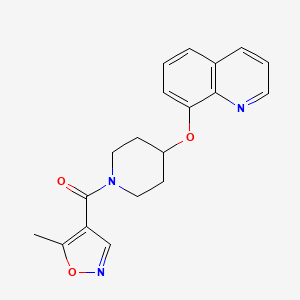
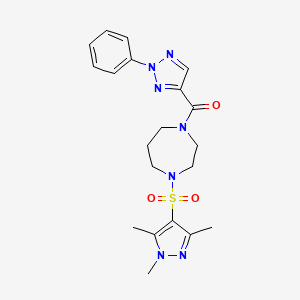
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)

